molecular formula C7H5BrCl2O B2971828 1-Bromo-2,3-dichloro-5-methoxybenzene CAS No. 174913-19-0

1-Bromo-2,3-dichloro-5-methoxybenzene

Cat. No.: B2971828
CAS No.: 174913-19-0
M. Wt: 255.92
InChI Key: BVZMVWRQCWSDSK-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dichloro-5-methoxybenzene is an organic compound with the molecular formula C7H5BrCl2O and a molecular weight of 255.93 g/mol . This compound is a derivative of benzene, featuring bromine, chlorine, and methoxy substituents on the aromatic ring. It is commonly used in various chemical synthesis processes and research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Bromo-2,3-dichloro-5-methoxybenzene typically involves multi-step organic reactions. One common method includes the bromination of 2,3-dichloro-5-methoxybenzene using bromine or a brominating agent in the presence of a catalyst . The reaction is usually carried out in a solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Bromo-2,3-dichloro-5-methoxybenzene undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce amine or thiol derivatives.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dichloro-5-methoxybenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can attract electrophiles to the aromatic ring . The presence of electron-withdrawing groups such as bromine and chlorine influences the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

1-Bromo-2,3-dichloro-5-methoxybenzene can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical processes.

Properties

IUPAC Name

1-bromo-2,3-dichloro-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZMVWRQCWSDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174913-19-0
Record name 1-Bromo-2,3-dichloro-5-methoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

1-Bromo-2,3-dichloro-5-fluorobenzene (5.1453 g, 21.10 mmol) was dissolved in THF (25 mL) at room temperature and cooled to 0° C. Then, 5.1 g of sodium hydride (60%, 128 mmol) was added and 2.0 mL of methanol was added slowly. Additional THF (5 mL) was added. The mixture was stirred at room temperature for 10 minutes, then heated at 75° C. for four hours and cooled to room temperature. The mixture was poured into ice with some aq. sat. NH4Cl solution and extracted with EtOAc (3×100 mL). The organic solution was washed with brine, dried over Na2SO4, concentrated to dryness. The residue was purified with flash column chromatography on silica gel using hexane as solvent to afford the product (4.6727 g) as a white solid in 87% yield. 1H-NMR (CDCl3): δ 7.109 (d, J=3.0 Hz, 1H), 6.988 (d, J=3.0 Hz, 1H), 3.786 (s, 3H). The product was also synthesized from 1-bromo-2,3-dichloro-5-fluorobenzene and sodium methoxide in THF. The final product was purified by recrystallization from hexane.
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Synthesis routes and methods II

Procedure details

1-Bromo-3-chloro-5-methoxybenzene (Preparation 22, 6.0 g, 27 mmol) and trichloroisocyanuric acid (2.3 g, 9.9 mmol) were stirred in dimethylformamide (100 ml) at 50° C. for 3 hours. N-Heptane was added and the mixture filtered to remove insoluble impurities. The mixture was then concentrated in vacuo and the residue purified by silica gel column chromatography, eluting with 90:10 heptane:ethyl acetate to afford the title compound as a white solid (5.0 g).
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